

Bac8c: A Potent Antifungal Peptide with Membrane-Disrupting Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LA-Bac8c

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bac8c, a synthetic antimicrobial peptide derived from the bovine host defense peptide Bac2A, has demonstrated significant promise as a novel antifungal agent. Its potent activity against a range of fungal pathogens, coupled with a primary mechanism of action that involves the rapid disruption of fungal cell membranes, makes it a compelling candidate for further therapeutic development. This technical guide provides a comprehensive overview of the antifungal properties of Bac8c, including quantitative efficacy data, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action.

Introduction to Bac8c

Bac8c is an eight-amino-acid cationic peptide with the sequence RIWVIWRR-NH₂.^{[1][2][3]} Its relatively short length is advantageous for cost-effective synthesis and potential pharmaceutical development.^{[2][3]} The primary mode of its antifungal activity is the targeted disruption of the fungal plasma membrane, leading to a cascade of events that result in cell death.^{[2][3][4]}

Quantitative Antifungal Activity of Bac8c

The in vitro efficacy of Bac8c has been evaluated against several clinically relevant fungal pathogens. The primary metrics for quantifying this activity are the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits visible fungal growth,

and the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death.

Table 1: Minimum Inhibitory Concentration (MIC) of Bac8c Against Various Fungal Pathogens

Fungal Species	Strain	MIC (µg/mL)	Reference
Candida albicans	ATCC 10231	4	[4]
Candida albicans	(Clinical Isolate)	4 - 8	[5]
Candida glabrata	(Not Specified)	8 - >128	[5]
Candida parapsilosis	(Not Specified)	4 - >128	[5]
Candida tropicalis	(Not Specified)	2 - 64	[5]
Cryptococcus neoformans	H99	1.6 - 3 (µmol/L)	[6]

Table 2: Minimum Fungicidal Concentration (MFC) of Bac8c

Fungal Species	Strain	MFC (µg/mL)	Reference
Candida albicans	(Not Specified)	Not Specified	[7]

Note: Data for a wider range of fungal species, including Aspergillus and Fusarium, is not yet extensively published for Bac8c.

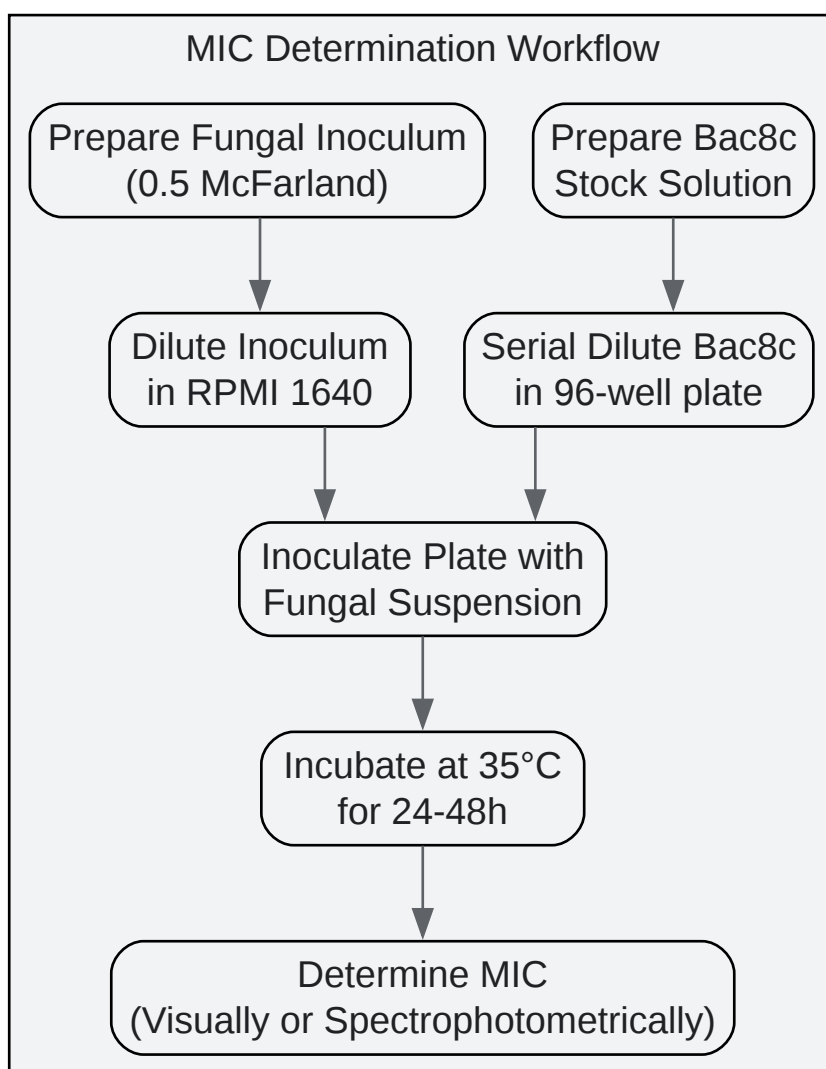
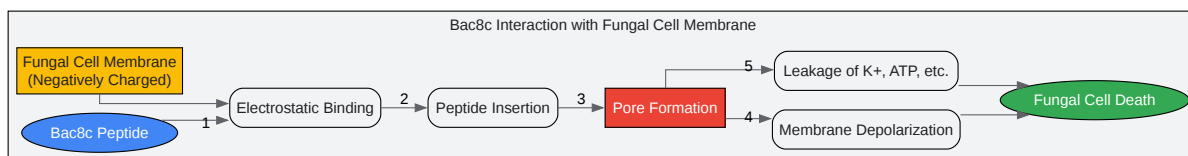
Mechanism of Action: Membrane Disruption

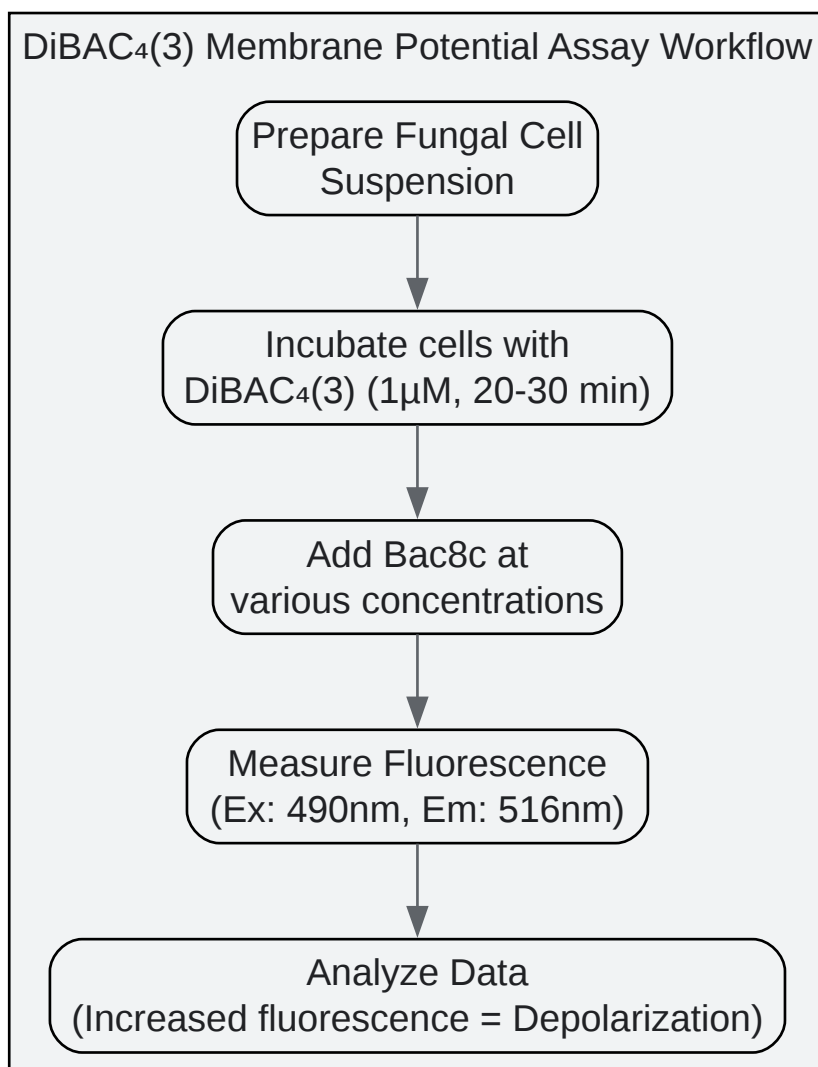
Bac8c exerts its fungicidal effect primarily through a direct interaction with the fungal cell membrane. This process can be broken down into several key stages:

- **Electrostatic Attraction:** The cationic nature of Bac8c facilitates its initial binding to the negatively charged components of the fungal cell membrane.
- **Membrane Insertion and Pore Formation:** Following binding, the peptide inserts into the lipid bilayer, leading to the formation of pores. The estimated radius of these pores is between 2.3

and 3.3 nm.[\[2\]](#)[\[3\]](#)[\[8\]](#)

- **Membrane Depolarization:** The formation of pores disrupts the membrane potential, leading to rapid depolarization of the fungal cell.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Leakage of Intracellular Contents:** The compromised membrane integrity results in the leakage of essential intracellular components, such as potassium ions (K⁺) and ATP.[\[2\]](#)[\[3\]](#)
- **Cell Death:** The culmination of these events leads to the cessation of essential cellular processes and ultimately, fungal cell death.





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- To cite this document: BenchChem. [Bac8c: A Potent Antifungal Peptide with Membrane-Disrupting Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562651#bac8c-activity-against-fungal-pathogens]

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